(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine is a chiral compound with a unique structure that includes a fluoromethyl group and a prolyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a fluoromethylating agent with a chiral piperidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The compound may modulate signaling pathways and alter cellular functions, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(Fluoromethyl)-4-methyl-1-piperidine: Lacks the prolyl group, which may affect its biological activity.
(S)-4-(Methyl)-4-methyl-1-prolylpiperidine: Lacks the fluoromethyl group, which may reduce its binding affinity and selectivity.
(S)-4-(Fluoromethyl)-4-methyl-1-prolylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which may alter its chemical properties.
Uniqueness
(S)-4-(Fluoromethyl)-4-methyl-1-prolylpiperidine is unique due to the presence of both the fluoromethyl and prolyl groups, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H21FN2O |
---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H21FN2O/c1-12(9-13)4-7-15(8-5-12)11(16)10-3-2-6-14-10/h10,14H,2-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
UHBXPVKYKRFZPA-JTQLQIEISA-N |
Isomerische SMILES |
CC1(CCN(CC1)C(=O)[C@@H]2CCCN2)CF |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)C2CCCN2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.